1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Description

Properties

IUPAC Name |

1-methoxy-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOYCPSDEMHCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339536 | |

| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97398-80-6 | |

| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-propyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Introduction

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a liquid crystal monomer of significant interest in the fields of advanced materials and medicinal chemistry. Its rigid bicyclohexane core, coupled with the polar methoxy group and the nonpolar propylcyclohexyl substituent, imparts unique properties that are exploited in the formulation of liquid crystal displays (LCDs) and as a key structural motif in the development of novel therapeutics.[1] The specific stereochemistry of this compound, particularly the trans,trans isomer, is crucial for its applications in liquid crystal technologies, as it influences the molecular packing and, consequently, the mesophase behavior.[1] This guide provides a comprehensive overview of the known and estimated physical properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, details the experimental and computational methodologies for their determination, and outlines a plausible synthetic route for its preparation.

Chemical Structure and Isomerism

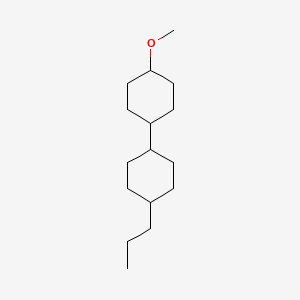

The chemical structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane consists of two cyclohexane rings linked by a single bond. One ring is substituted with a methoxy group (-OCH₃) at the 1-position, and the other with a propyl group at the 4-position. The connectivity of the two rings is at the 4-position of the methoxy-substituted ring and the 1-position of the propyl-substituted ring.

Due to the substituted nature of the cyclohexane rings, several stereoisomers are possible, arising from the relative orientations (cis or trans) of the substituents on each ring and the relative orientation of the two rings themselves. The trans,trans isomer, where both the methoxy and propyl groups are in equatorial positions relative to their respective rings and the two rings are in a trans configuration relative to each other, is the most thermodynamically stable and is of primary interest for liquid crystal applications due to its linear and rigid molecular shape.[1]

Caption: Chemical structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

Core Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₃₀O | [1][2] |

| Molecular Weight | 238.41 g/mol | [1][2] |

| Melting Point | ~10 °C | [1] |

| Boiling Point | 294.8 °C | [1] |

| Density | 0.92 g/cm³ (trans,trans-isomer) | [3] |

| Refractive Index (n_D) | 1.48 (trans,trans-isomer) | [3] |

| Vapor Pressure | Estimated: < 0.1 kPa at 20°C | Clausius-Clapeyron Estimation |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from structure |

| Viscosity | Estimated: 5-15 mPa·s at 20°C | QSPR Estimation |

Experimental and Computational Methodologies for Property Determination

The determination of the physical properties of a compound like 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane requires a combination of experimental measurements and computational estimations. This section details the principles and protocols for acquiring these values, ensuring scientific integrity and reproducibility.

Experimental Protocols

Given the high boiling point of this compound, standard atmospheric distillation is often impractical. The boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure.

Protocol: Ebulliometric Method [4]

-

A small, known quantity of the purified compound is placed in an ebulliometer.

-

The system is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded at a specific pressure.

-

This measurement is repeated at several different pressures.

-

The data is then plotted as ln(P) versus 1/T (Clausius-Clapeyron plot), and the boiling point at atmospheric pressure (760 mmHg) is determined by extrapolation.

Caption: Workflow for boiling point determination using the ebulliometric method.

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.

Protocol: Abbe Refractometer [5][6]

-

Ensure the prisms of the Abbe refractometer are clean and calibrated with a standard of known refractive index (e.g., distilled water).

-

Apply a small drop of the liquid sample to the surface of the measuring prism.

-

Close the prisms and ensure the sample spreads evenly.

-

While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Adjust the dispersion compensator to eliminate any color fringe at the boundary.

-

Read the refractive index value from the scale. Measurements are typically performed at a standard temperature (e.g., 20°C) using the sodium D-line (589 nm).

Computational Estimations

In the absence of experimental data, computational methods provide reliable estimates for certain physical properties.

The vapor pressure can be estimated using the Clausius-Clapeyron equation in conjunction with the experimentally determined boiling point.[7]

The principle of "like dissolves like" provides a qualitative prediction of solubility. As a nonpolar molecule with two large hydrocarbon rings and a relatively small polar ether group, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is expected to have very low solubility in polar solvents like water but high solubility in nonpolar organic solvents such as hexane, toluene, and dichloromethane.[8][9]

Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the viscosity of organic liquids based on their molecular structure. These models correlate molecular descriptors with experimental viscosity data for a large set of compounds.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons in the two cyclohexane rings. Key signals would include a singlet for the methoxy protons (-OCH₃) around 3.3 ppm and a complex multiplet for the numerous methylene (-CH₂) and methine (-CH) protons of the cyclohexane rings between 0.8 and 2.0 ppm. The terminal methyl group of the propyl chain would appear as a triplet around 0.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methoxy carbon (around 55-60 ppm), the carbons of the cyclohexane rings (in the 20-50 ppm range), and the carbons of the propyl group (in the 10-40 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region. A characteristic C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ range.[10][11][12]

-

Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 238. Common fragmentation patterns for cyclic ethers and alkanes would be expected.[1][13] This would likely involve the loss of the propyl group (M-43), the methoxy group (M-31), and fragmentation of the cyclohexane rings.[14]

Synthesis and Purification

A plausible synthetic route to 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane involves a Grignard reaction followed by dehydration and hydrogenation, or a Suzuki coupling reaction. A likely pathway starts from 4-methoxycyclohexanone.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

Detailed Protocol:

-

Synthesis of 4-Methoxycyclohexanone: This precursor can be synthesized by the hydrogenation of 4-methoxyphenol in the presence of a suitable catalyst, followed by oxidation of the resulting 4-methoxycyclohexanol.[7]

-

Grignard Reaction: 4-Methoxycyclohexanone is reacted with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.[15] This reaction forms a tertiary alcohol intermediate.

-

Dehydration: The intermediate alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) with heating to yield a mixture of alkene isomers.

-

Hydrogenation: The alkene mixture is catalytically hydrogenated using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step reduces the double bond and yields the final product. The stereoselectivity of this step is crucial for obtaining the desired trans,trans-isomer.

Purification

Purification of the final product, especially for liquid crystal applications, is critical. A multi-step purification process is typically employed.

-

Vacuum Distillation: To remove lower-boiling impurities and unreacted starting materials.

-

Column Chromatography: Using silica gel as the stationary phase and a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to separate the desired product from any remaining impurities and isomers.[6]

-

Recrystallization: If the product is a solid at or near room temperature, recrystallization from a suitable solvent can be used for final purification.

Conclusion

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a molecule with significant potential in materials science and drug development. While a complete experimental dataset of its physical properties is not yet available, this guide provides a thorough overview of its known characteristics, robust methods for estimating its unknown properties, and a detailed framework for its synthesis and purification. The methodologies and predicted data presented herein offer a valuable resource for researchers and scientists working with this and related compounds. The emphasis on stereochemistry, particularly the properties of the trans,trans-isomer, underscores its importance for the rational design of new liquid crystal materials.

References

- R. G. Cooks, A. L. Rockwood, "The Fragmentation of Cyclic Ethers in Mass Spectrometry," Journal of the American Chemical Society, 1975, 97(6), 1620-1622.

-

Chemistry LibreTexts, "Spectroscopy of Ethers," [Link].

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," [Link].

-

Wikipedia, "Refractive index," [Link].

-

Wikipedia, "Vapor pressure," [Link].

-

OpenStax, "Spectroscopy of Ethers," [Link].

-

Fiveable, "Ethers, Epoxides, Thiols, and Sulfides," [Link].

-

ACS Publications, "Estimation of the Liquid Viscosity of Organic Compounds with a Quantitative Structure−Property Model," [Link].

-

ACS Publications, "Solubility of Long-Chain n-Alkanes in Heptane between 280 and 350 K," [Link].

-

Wageningen University & Research, "Methods for estimating the vapour pressure of organic chemicals," [Link].

-

Surface Measurement Systems Ltd., "Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances," [Link].

-

MDPI, "Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines," [Link].

-

Tamilnadu Test House, "Method Of Refractive Index Measurement Instrument," [Link].

-

LillOA, "Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals," [Link].

-

DSpace@MIT, "Preparation and reactions of medium-ring Grignard reagent," [Link].

-

Chemistry LibreTexts, "Physical Properties of Ether," [Link].

-

Michigan State University Department of Chemistry, "Mass Spectrometry," [Link].

-

Amrita Vishwa Vidyapeetham, "Determination of Viscosity of Organic Solvents - Physical Chemistry Virtual Lab," [Link].

-

Laboratory for Thermophysical Properties, "Vapor Pressures," [Link].

-

YouTube, "Mass Spectrometry Part 4-Fragmentation in Ethers," [Link].

-

Quick Company, "A Process For The Synthesis Of 4 Methoxycyclohexanone," [Link].

-

MDPI, "Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals," [Link].

-

ResearchGate, "Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf," [Link].

-

YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," [Link].

-

Hyma Synthesis Pvt. Ltd., "Welcome To Hyma Synthesis Pvt. Ltd," [Link].

-

Cheméo, "Chemical Properties of cis,trans,cis-Bicyclo[4.4.0]decane, 2,10-dimethyl," [Link].

-

NIH, "Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide," [Link].

-

ResearchGate, "Physical characterisation of 4′-butyl-4-heptyl- bicyclohexyl-4-carbonitrile," [Link].

-

EBSCO, "Ethers | Research Starters," [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. US7022259B2 - Liquid crystal compounds, preparation thereof, and composition containing the same - Google Patents [patents.google.com]

- 7. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 8. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jps.usm.my [jps.usm.my]

- 13. Sci-Hub. New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives / Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 1997 [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane CAS number 97398-80-6

An In-depth Technical Guide to 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane (CAS: 97398-80-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, a versatile organic compound with significant applications in materials science and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, applications, and analytical characterization, grounding all information in established scientific principles.

Introduction: A Molecule of Rigidity and Purpose

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane (CAS Number: 97398-80-6) is a bicyclohexane derivative characterized by a rigid molecular framework.[1] This structure consists of two cyclohexane rings linked by a carbon-carbon bond, with a methoxy group (-OCH3) and a propyl group attached at positions 1 and 4 of the respective rings.[1] The specific stereochemistry, particularly the (trans,trans) configuration where substituents are in equatorial positions, is crucial for its applications. This arrangement imparts optimal molecular stability and a defined geometric alignment, making it a valuable component in advanced materials and a key structural motif in medicinal chemistry.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application and handling. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 97398-80-6 | [2][3][4] |

| Molecular Formula | C₁₆H₃₀O | [1][2][4] |

| Molecular Weight | 238.41 g/mol | [1][2] |

| IUPAC Name | 1-methoxy-4-(4-propylcyclohexyl)cyclohexane | [2] |

| Synonyms | 4-Methoxy-4'-propyl-1,1'-bicyclohexane, (trans,trans)-4-Methoxy-4'-n-propyl-1,1'-bicyclohexyl | [2] |

| Melting Point | 10 °C | [1][2] |

| Boiling Point | 294.8 °C at 760 mmHg | [1][2] |

| Density | 0.90 ± 0.1 g/mL | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥95-98% | [2] |

Synthesis and Manufacturing: A Strategic Approach

While a specific, detailed synthesis for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is not extensively published in readily available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and related transformations. The synthesis of related precursors, such as 4-methoxycyclohexanone, is well-documented.[5][6]

A plausible multi-step synthesis would prioritize the construction of the bicyclohexane core and the introduction of the desired functional groups with stereochemical control.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 4-Methoxycyclohexanone (Precursor):

-

Rationale: The synthesis begins with a commercially available and economical starting material, 4-methoxyphenol. Catalytic hydrogenation is a standard method for saturating aromatic rings.

-

Procedure: 4-Methoxyphenol is subjected to hydrogenation in an autoclave reactor using a ruthenium on carbon (Ru/C) catalyst at elevated temperature (130-180 °C) and pressure (4-7 Kg/cm²).[6] This step yields a mixture of 4-methoxycyclohexanol and 4-methoxycyclohexanone.[6]

-

The resulting crude mixture is then oxidized. An efficient and cost-effective method involves using sodium hypochlorite (NaOCl) in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) under acidic conditions (e.g., acetic acid).[6] This selectively converts the alcohol to the ketone, affording 4-methoxycyclohexanone with yields reported in the range of 87-96%.[6]

-

-

Carbon-Carbon Bond Formation:

-

Rationale: To construct the bicyclohexane system, a carbon-carbon bond must be formed between the ketone precursor and a propylcyclohexyl moiety. A Grignard reaction is a classic and effective choice for this transformation.

-

Procedure: 4-Propylbromocyclohexane is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent. This organometallic species is then added dropwise to a cooled solution of 4-methoxycyclohexanone. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield the tertiary alcohol intermediate.

-

-

Dehydration and Final Hydrogenation:

-

Rationale: The final steps involve removing the hydroxyl group and ensuring the saturation of any newly formed double bonds to arrive at the target alkane structure.

-

Procedure: The intermediate alcohol is subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid) to form an alkene. The resulting crude alkene is then hydrogenated, typically using a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst, to yield the final saturated product, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. This final hydrogenation step will likely produce a mixture of stereoisomers.

-

-

Purification:

-

Rationale: The desired (trans,trans) isomer is required for many applications, particularly in liquid crystals, necessitating separation from other stereoisomers.

-

Procedure: The final mixture of isomers is purified using column chromatography on silica gel to isolate the desired (trans,trans) stereoisomer.

-

Key Applications

The unique structural characteristics of this compound make it highly valuable in two primary fields: advanced materials and pharmaceuticals.

Caption: Relationship between molecular structure and primary applications.

A. Liquid Crystal Monomer

This compound is a significant component in the formulation of liquid crystal (LC) mixtures used in display technologies.[1][2]

-

Mechanism of Action: Liquid crystals exist in a state of matter that has properties between those of a conventional liquid and those of a solid crystal. For a material to exhibit liquid crystalline properties, its constituent molecules must have a degree of orientational order. The rigid, rod-like shape conferred by the (trans,trans)-bicyclohexane core of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is ideal for forming these ordered phases (e.g., nematic, smectic).[1][7] The specific stereochemistry ensures that the molecules can align efficiently under the influence of an electric field, which is the fundamental principle behind liquid crystal displays (LCDs).[1]

B. Pharmaceutical Intermediate in Drug Development

The bicyclohexane structural motif is a key building block in the design of novel therapeutics, particularly as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1]

-

Therapeutic Relevance: SGLT2 inhibitors are a class of drugs used to manage type 2 diabetes.[1] They work by blocking the reabsorption of glucose in the kidneys, which promotes the excretion of glucose in the urine and thereby lowers blood glucose levels.[1]

-

Structure-Activity Relationship (SAR): The conformational rigidity provided by the compound's bicyclohexane core is highly advantageous in drug design.[1] It helps to lock the molecule into a specific three-dimensional shape that can bind with high affinity and selectivity to the target protein (SGLT2). This reduces off-target effects and can lead to more potent and safer drug candidates.

Analytical and Spectroscopic Profile

Characterization of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane relies on standard analytical techniques. Below are the expected spectral features based on its molecular structure.

| Technique | Expected Features |

| ¹H NMR | - Methoxy Group (-OCH₃): A sharp singlet around 3.3-3.4 ppm.- Cyclohexane Protons: A complex series of multiplets between 0.8 and 2.0 ppm due to extensive spin-spin coupling.- Propyl Group (-CH₂CH₂CH₃): A triplet for the terminal methyl group (~0.9 ppm) and multiplets for the two methylene groups. |

| ¹³C NMR | - Methoxy Carbon: A signal around 56-58 ppm.- Cyclohexane Carbons: Multiple signals in the aliphatic region (25-45 ppm). The carbon bearing the methoxy group will be further downfield (~70-80 ppm).- Propyl Group Carbons: Three distinct signals in the upfield aliphatic region (~14, 23, 37 ppm). |

| IR Spectroscopy | - C-H Stretch (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region.[8]- C-O Stretch (Ether): A characteristic strong peak in the 1070-1150 cm⁻¹ region.[8] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 238.41.- Fragmentation: Expect loss of the methoxy group ([M-31]⁺), the propyl group ([M-43]⁺), and fragmentation of the cyclohexane rings. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage temperature is room temperature.

-

Safety Information: The compound is classified as harmful if swallowed (H302). Precautionary statements include wearing protective equipment and ensuring thorough rinsing in case of eye contact (P280, P305+P351+P338).

Conclusion

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a compound whose value is intrinsically linked to its rigid and well-defined three-dimensional structure. This molecular architecture makes it an essential monomer for creating the ordered phases required in liquid crystal technologies and provides a robust scaffold for the rational design of potent and selective pharmaceutical agents. The continued exploration of this and similar bicyclohexane derivatives promises further advancements in both materials science and medicinal chemistry.

References

- CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents. (n.d.).

-

1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene 98.0%(GC) | PureSynth. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Cyclohexane: Major Applications & Market Dynamics. (2025, February 4). Retrieved January 26, 2026, from [Link]

-

A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-methoxy-4'-propyl-1,1'-bi(cyclohexane) - Liquid Crystal & OLED Materials - Crysdot LLC. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Methoxycyclohexane - NIST WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Methoxy-4-(4-methoxycyclohexyl)cyclohexane | C14H26O2 | CID 53742424 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals - LillOA. (2023, July 6). Retrieved January 26, 2026, from [Link]

-

(trans,trans)-4-Methoxy-4′-propyl-1,1′-bicyclohexyl - CAS Common Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

trans, trans-4-Methoxy-4'-propyl-1, 1'-bicyclohexane, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 26, 2026, from [Link]

-

Cyclohexane - DCCEEW. (2022, June 30). Retrieved January 26, 2026, from [Link]

-

2-methoxy-4-propylcyclohexan-1-ol|23950-98-3 - LookChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane|238.41 g/mol|CAS 97398-80-6 [benchchem.com]

- 2. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. calpaclab.com [calpaclab.com]

- 5. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

For Immediate Release

St. Andrews, UK – January 26, 2026 – This whitepaper provides a comprehensive technical overview of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, a key bicyclohexane derivative. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's intricate stereochemistry, conformational analysis, synthesis, and spectroscopic characterization. As a Senior Application Scientist, the following guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource.

Introduction: The Significance of the Bicyclohexane Moiety

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, with the molecular formula C₁₆H₃₀O, is a notable organic compound due to its rigid molecular framework.[1] This structure, composed of two directly connected cyclohexane rings, is a cornerstone in the design of advanced materials and therapeutic agents.[1] The specific stereoisomer, trans,trans-4-Methoxy-4'-propyl-1,1'-bicyclohexyl, is particularly significant in the field of liquid crystal (LC) technology.[1][2] Its defined geometry is crucial for forming the ordered phases necessary for display applications.[1] Furthermore, the bicyclohexane core offers a conformationally rigid scaffold, a desirable feature in the structure-activity relationship studies of novel therapeutics, such as SGLT2 inhibitors for type 2 diabetes management.[1]

Table 1: Physicochemical Properties of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

| Property | Value | Reference |

| CAS Number | 97398-80-6 | [2] |

| Molecular Formula | C₁₆H₃₀O | [1][2] |

| Molecular Weight | 238.42 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Melting Point | 9 °C | [2] |

| Boiling Point | 145 °C at 0.34 mmHg | [2] |

| Refractive Index | 1.48 | [2] |

Molecular Structure and Stereochemical Landscape

The stereochemistry of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is fundamentally dictated by the geometry of its two interconnected 1,4-disubstituted cyclohexane rings. Understanding the spatial arrangement of the substituents is paramount to appreciating its physical properties and applications.

Cis/Trans Isomerism and Conformational Analysis

Each 1,4-disubstituted cyclohexane ring can exist as either a cis or trans diastereomer.[3] These isomers are not interconvertible through bond rotation.

-

In the cis isomer , the two substituents are on the same face of the cyclohexane ring. In its chair conformation, one substituent must occupy an axial position while the other is equatorial.[3]

-

In the trans isomer , the substituents are on opposite faces of the ring. This allows for a chair conformation where both substituents can be in equatorial positions or both in axial positions.[3]

The chair conformation is the most stable arrangement for a cyclohexane ring. When substituents are present, the energetically most favorable conformation is the one that minimizes steric hindrance.[4] Large substituents in axial positions lead to significant steric strain due to 1,3-diaxial interactions with other axial hydrogens.[4]

For 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, both the methoxy and the 4-propylcyclohexyl groups are sterically demanding. Therefore, the most stable stereoisomer is the one where both cyclohexane rings are in a trans configuration, and all three bulky groups (methoxy, propyl, and the adjacent cyclohexyl group) occupy equatorial positions. This is commonly referred to as the trans,trans isomer.[1] This arrangement minimizes steric strain and results in the lowest energy state for the molecule.

Diagram 1: Chair Conformations of cis and trans-1,4-Disubstituted Cyclohexane

Caption: Interconversion of chair conformations for cis and trans isomers.

Synthesis and Purification

The synthesis of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane typically involves a multi-step process aimed at achieving the desired stereochemistry. While specific patented protocols for this exact molecule are proprietary, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for related liquid crystalline compounds.[5]

Proposed Synthetic Pathway

The synthesis can be envisioned as the coupling of two suitably functionalized cyclohexane precursors, followed by stereoselective reduction and etherification. A key challenge is the control of the stereochemistry to yield the desired trans,trans product.

Diagram 2: Proposed Synthetic Workflow

Caption: A plausible multi-step synthetic route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and established chemical transformations.

Step 1: Synthesis of 1-(4-methoxyphenyl)-4-propylcyclohexan-1-ol

-

Setup: A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction: The Grignard solution is cooled, and a solution of 4-propylcyclohexanone in anhydrous diethyl ether is added dropwise. The reaction is stirred overnight at room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2 & 3: Dehydration and Initial Hydrogenation

-

Dehydration: The crude alcohol from Step 1 is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water.

-

Hydrogenation: The resulting alkene is hydrogenated over a palladium on carbon (Pd/C) catalyst under high pressure to reduce the double bond and the aromatic ring, yielding a mixture of stereoisomers of 1-(cyclohexyl)-4-propylcyclohexane.

Step 4 & 5: Birch Reduction and Final Stereoselective Hydrogenation

-

Birch Reduction: To selectively reduce one of the aromatic rings in a precursor like 4-propyl-4'-methoxybiphenyl (if a different route is chosen), a Birch reduction using sodium or lithium in liquid ammonia with an alcohol co-solvent can be employed. This would yield a diene.

-

Final Hydrogenation: The resulting diene is then subjected to catalytic hydrogenation, often with a rhodium-based catalyst, which can favor the formation of the all-trans isomer.

Purification: The final product is purified by column chromatography on silica gel, followed by distillation under high vacuum to obtain the pure trans,trans isomer. Purity is assessed by Gas Chromatography (GC).[2]

Spectroscopic Characterization

The structural elucidation of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous, chemically similar protons on the two cyclohexane rings. The signals for the axial and equatorial protons will be distinct, though likely overlapping. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.3 ppm. The protons of the propyl group will show characteristic multiplets.

¹³C NMR: The carbon NMR spectrum will provide clearer resolution. Key expected signals include:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Multiple signals in the aliphatic region (20-50 ppm) corresponding to the carbons of the two cyclohexane rings and the propyl group. The exact chemical shifts will be sensitive to the stereochemistry (cis vs. trans).

Mass Spectrometry (MS)

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238. Fragmentation patterns are expected to involve the cleavage of the C-C bond between the two cyclohexane rings and fragmentation of the propyl and methoxy groups. Common fragmentation pathways for ethers include alpha-cleavage next to the oxygen atom.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for both separating the different stereoisomers and identifying the target compound based on its mass spectrum.[7] The retention time in the gas chromatogram can distinguish between isomers, and the mass spectrum provides structural confirmation.

Applications and Future Directions

The primary application of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is as a component in nematic liquid crystal mixtures. Its properties, such as low birefringence and high dielectric anisotropy, are advantageous for display technologies. The rigid bicyclohexane core contributes to the thermal and chemical stability of these materials.

In the pharmaceutical realm, the bicyclohexane scaffold is of growing interest. Its conformational rigidity can help in designing molecules with high receptor affinity and selectivity. Further research may explore the use of this and similar structures as building blocks for new classes of drugs.

Conclusion

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, particularly its trans,trans stereoisomer, is a molecule of significant scientific and commercial interest. Its well-defined three-dimensional structure, governed by the principles of cyclohexane stereochemistry, makes it an ideal component for high-performance liquid crystals. The synthetic routes to this compound, while challenging in their stereochemical control, utilize established organic reactions. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. This guide provides a foundational understanding for researchers and developers working with this versatile molecular architecture.

References

- Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. CN101671242B. Google Patents.

-

1,1'-Bicyclohexyl, 4-(methoxymethyl)-4'-propyl-. PubChem. National Center for Biotechnology Information. Available from: [Link]

- Dhara, S. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Phase Transitions, 88(8), 835-844.

- Preparation method of 4-methoxycyclohexanon. CN105152884A. Google Patents.

-

Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. (2016). ResearchGate. Available from: [Link]

- Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence. US6413448B1. Google Patents.

-

Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. (2017). ResearchGate. Available from: [Link]

-

Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (2025). ResearchGate. Available from: [Link]

-

A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. Available from: [Link]

-

Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). Lilloa. Available from: [Link]

- Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them. EP0023730B1. Google Patents.

- Sasnovski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 313–318.

-

Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. (2025). Baghdad Science Journal. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Private Limited. Available from: [Link]

- Cyclohexane compound and liquid crystal composition containing said compound. EP2594548A1. Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Supporting Information. Wiley-VCH. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Search Results. Beilstein Journals. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

-

1-Methoxy-4-methylcyclohexane. LookChem. Available from: [Link]

-

4 - Supporting Information. Available from: [Link]

-

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Conformational Analysis. OpenOChem Learn. Available from: [Link]

Sources

- 1. 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane|238.41 g/mol|CAS 97398-80-6 [benchchem.com]

- 2. trans,trans-4-Methoxy-4'-propyl-1,1'-bicyclohexyl | 97398-80-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. US6413448B1 - Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence - Google Patents [patents.google.com]

- 4. Sci-Hub. New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives / Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 1997 [sci-hub.box]

- 5. 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | C16H24O | CID 590198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 7. surajitdhara.in [surajitdhara.in]

An In-Depth Technical Guide to (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

This technical guide provides a comprehensive overview of the (trans,trans) isomer of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, a key component in advanced materials science, particularly in the formulation of liquid crystal displays (LCDs). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule.

Introduction: The Significance of the Bicyclohexyl Core

The bicyclohexyl moiety is a fundamental structural motif in the design of high-performance liquid crystals. Its rigid and linear molecular framework, particularly in the (trans,trans) configuration, is crucial for achieving the desired anisotropic properties that underpin liquid crystal technology. The introduction of alkyl and alkoxy substituents, such as the propyl and methoxy groups in the title compound, allows for the fine-tuning of mesophase behavior, clearing points, and other critical performance parameters. Molecules with a cyclohexane ring instead of a benzene ring are favored in many applications due to their higher stability, wider nematic phase temperature ranges, and lower viscosity, which translates to faster response times in display technologies.[1]

The (trans,trans) stereochemistry, where both the propyl and methoxy groups are in equatorial positions on their respective cyclohexane rings, ensures a rod-like molecular shape. This geometry is essential for the formation of stable, ordered liquid crystal phases with controllable optical properties.[2]

Physicochemical Properties

The distinct physicochemical properties of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane are central to its function as a liquid crystal monomer. A summary of its key properties is presented below.

| Property | Value | Unit |

| Molecular Formula | C16H30O | |

| Molecular Weight | 238.41 | g/mol |

| Boiling Point | 294.8 | °C |

| Melting Point | ~10 | °C |

| CAS Registry Number | 97398-80-6 |

Table 1: Physicochemical Properties of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.[2]

The low melting point and high boiling point indicate a broad temperature range in which this compound exists as a liquid, a desirable characteristic for liquid crystal applications.

Synthesis and Characterization

A generalized synthetic workflow is proposed as follows:

Caption: A proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

-

Hydrogenation of 4-Propylbiphenyl: 4-Propylbiphenyl is subjected to catalytic hydrogenation (e.g., using a rhodium or ruthenium catalyst) under high pressure and temperature to saturate both aromatic rings, yielding a mixture of stereoisomers of 4-propylbicyclohexyl.

-

Oxidation to Ketone: The resulting 4-propylbicyclohexyl is oxidized (e.g., using chromic acid or other suitable oxidizing agents) to produce 4-(trans-4-propylcyclohexyl)cyclohexanone.[3] This step is crucial for introducing the functional group necessary for the subsequent steps.

-

Stereoselective Reduction: The ketone is then reduced to the corresponding alcohol, 4-(trans-4-propylcyclohexyl)cyclohexanol. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions will influence the stereoselectivity of this step, aiming to maximize the formation of the desired (trans,trans) isomer.

-

Williamson Ether Synthesis: The final step involves the etherification of the alcohol. The alcohol is treated with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with methyl iodide to yield the target molecule, (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

Characterization:

The successful synthesis and purification of the target compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the molecular structure, with particular attention to the chemical shifts and coupling constants of the methoxy and propyl groups, as well as the cyclohexane ring protons, to verify the (trans,trans) stereochemistry.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C-O stretching frequency of the ether linkage and the C-H stretching and bending vibrations of the alkyl groups and cyclohexane rings.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Gas Chromatography (GC): GC would be utilized to assess the purity of the final product.

Applications in Liquid Crystal Technology

The primary application of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is as a component in liquid crystal mixtures for display applications.[2][5] Its molecular structure imparts several desirable properties to these mixtures:

-

Broad Nematic Range: The bicyclohexyl core contributes to a stable nematic phase over a wide range of temperatures.

-

Low Viscosity: The absence of aromatic rings generally leads to lower viscosity compared to phenyl-based liquid crystals, resulting in faster switching times for display pixels.[1]

-

High Birefringence: The anisotropic nature of the molecule contributes to the overall birefringence of the liquid crystal mixture, which is essential for the operation of most LCD modes.

The logical relationship for its utility in liquid crystals can be visualized as follows:

Caption: The relationship between molecular structure and application in LCDs.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a valuable molecule in the field of materials science, particularly for the development of advanced liquid crystal displays. Its unique combination of a rigid bicyclohexyl core, specific stereochemistry, and tunable substituents makes it an ideal component for formulating liquid crystal mixtures with a broad operating temperature range, low viscosity, and high stability. Further research into the synthesis and properties of this and related compounds will continue to drive innovation in display technology and other areas where advanced, responsive materials are required.

References

Sources

- 1. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 2. 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane|238.41 g/mol|CAS 97398-80-6 [benchchem.com]

- 3. 4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 4. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Abstract

This technical guide provides a comprehensive overview of the boiling and melting points of the liquid crystal monomer, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these critical physical properties. Emphasis is placed on the influence of molecular structure and stereoisomerism on the phase transitions of this bicyclohexane derivative. Detailed, field-proven protocols for melting and boiling point determination are presented, accompanied by a discussion on the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, with the chemical formula C₁₆H₃₀O, is a notable organic compound within the class of bicyclohexane derivatives. Its molecular structure, characterized by two cyclohexane rings linked by a carbon-carbon bond, a methoxy group (-OCH₃), and a propylcyclohexyl substituent, imparts a rigid and well-defined framework. This structural rigidity is a key determinant of its utility in advanced materials and pharmaceutical research.

In the realm of materials science, this compound is a crucial monomer for the synthesis of liquid crystals, which are integral to modern display technologies. The specific stereochemistry of the molecule, particularly the (trans,trans) configuration where substituents are in equatorial positions, is paramount for achieving the requisite molecular alignment and stability for the formation of ordered liquid crystal phases with controllable optical properties.

Furthermore, the bicyclohexane core is a significant structural motif in medicinal chemistry. Derivatives of this compound have been investigated as potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a target for the management of type 2 diabetes. The conformational rigidity of the cyclohexane rings provides a stable scaffold for optimizing drug-receptor interactions.

Given its importance in these high-technology sectors, a thorough understanding and precise determination of its fundamental physical properties, such as its melting and boiling points, are essential for its synthesis, purification, and application.

Physicochemical Properties: Melting and Boiling Points

The phase transitions of a pure substance are indicative of its molecular structure and the intermolecular forces at play. For 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, these properties are well-defined.

| Property | Value | Unit |

| Melting Point | ~10 | °C |

| Boiling Point | 294.8 | °C |

Table 1: Experimentally Determined Physical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

The Influence of Molecular Structure and Stereoisomerism

The relatively high boiling point of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane can be attributed to its significant molecular weight (238.41 g/mol ) and the presence of van der Waals forces between the large, nonpolar bicyclohexyl moieties. The methoxy group introduces a slight polarity, but the overall character of the molecule is dominated by its hydrocarbon structure.

Stereoisomerism plays a critical role in the physical properties of cyclohexane derivatives. The cis and trans isomers of such compounds can exhibit different physical properties due to variations in their molecular shape and how they pack in the solid state.[1] For 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, the (trans,trans) isomer is generally the most stable and is the preferred configuration for liquid crystal applications due to its linear and rigid shape, which facilitates ordered packing in the mesophase. The chair conformation of the cyclohexane rings is the most stable, and substituents in the equatorial position are sterically favored.[2] The melting point of approximately 10°C is a reflection of the energy required to overcome the intermolecular forces holding the molecules in a crystalline lattice. The presence of different stereoisomers would likely lead to a depression and broadening of the melting point range.

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is crucial for verifying the identity and purity of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. The following sections provide detailed, step-by-step protocols for these measurements.

Melting Point Determination

For a compound with a melting point around 10°C, a controlled cooling and heating apparatus is necessary. Differential Scanning Calorimetry (DSC) is a highly accurate method for determining phase transition temperatures of liquid crystals.[3][4] A capillary-based method using a temperature-controlled block is also a reliable technique.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] This technique is particularly well-suited for identifying the subtle phase transitions in liquid crystals.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of high-purity 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane (typically 1-5 mg) into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above the expected melting point (e.g., 40°C) to ensure a uniform starting state.

-

Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below the expected melting point (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 40°C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the heating curve. The peak temperature and the enthalpy of fusion can also be determined from the thermogram.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate transition peak.

-

Controlled Heating/Cooling Rate: A slow, controlled rate (e.g., 5°C/min) allows for thermal equilibrium to be maintained between the sample and the instrument, resulting in a more accurate determination of the transition temperature.[6]

-

Hermetic Sealing: Prevents volatilization of the sample, which would lead to inaccurate results.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

Given the high boiling point of 294.8°C, standard laboratory distillation at atmospheric pressure is a suitable method. However, for small sample quantities, a micro-boiling point determination using a Thiele tube is a practical alternative.[7]

This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Methodology:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane to a small test tube (Durham tube).

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point heating oil (e.g., silicone oil).

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Temperature Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[7]

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: Traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Thiele Tube Design: The shape of the Thiele tube promotes uniform heating of the oil bath through convection currents, ensuring an accurate temperature reading.

-

Reading on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate measurement of the boiling point, as it signifies the point where the vapor pressure is exactly equal to the atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting and boiling points of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane are fundamental physicochemical parameters that are critical for its application in liquid crystal technology and pharmaceutical development. The methodologies outlined in this guide, including Differential Scanning Calorimetry and micro-boiling point determination, provide robust and reliable means for their accurate measurement. A thorough understanding of the influence of its unique molecular structure and stereochemistry is essential for interpreting these physical properties and for the rational design of new materials and therapeutic agents.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 26, 2026, from [Link]

- Farooqi, Z. H., & Aboul-Enein, H. Y. (1992). The influence of different configurations of a cyclohexyl moiety on the conformational flexibility of cyclohexylaminoglutethimide, a potent aromatase inhibitor. Toxicological & Environmental Chemistry, 36(3–4), 189–193.

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved January 26, 2026, from [Link]

-

Introduction to Liquid Crystals. (n.d.). Retrieved January 26, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 26, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (n.d.). The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalinversus pressure and temperature. Retrieved January 26, 2026, from [Link]

-

University of Salahaddin-Hawler. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved January 26, 2026, from [Link]

-

University of Salahaddin-Hawler. (2021, September 19). experiment (1) determination of melting points. Retrieved January 26, 2026, from [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved January 26, 2026, from [Link]

- Varghese, S. T., & Suresh, K. I. (2023). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 127(34), 7486–7494.

-

Wadhwa, G., & Kumar, S. (2016). Characterization of Liquid Crystals. Retrieved January 26, 2026, from [Link]

Sources

- 1. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. The influence of different configurations of a cyclohexyl moiety on the conformational flexibility of cyclohexylaminoglutethimide, a potent aromatase inhibitor / Toxicological & Environmental Chemistry, 1992 [sci-hub.jp]

- 3. cskscientificpress.com [cskscientificpress.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Spectral Analysis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

This technical guide provides a detailed analysis of the expected spectral data for the novel compound 1-methoxy-4-(4-propylcyclohexyl)cyclohexane. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework. This approach is intended to guide researchers in the identification and characterization of this and similar chemical entities.

The structure of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane, with its two cyclohexane rings, a propyl substituent, and a methoxy group, presents a unique combination of features that will be reflected in its spectral output. Understanding these expected spectral characteristics is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Stereochemistry

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a bicyclic ether. The two cyclohexane rings can exist in various stereoisomeric forms (cis/trans) depending on the relative orientation of the substituents at the 1,4-positions of both rings. The chair conformation of the cyclohexane rings is the most stable, and the bulky propyl and methoxy groups will preferentially occupy equatorial positions to minimize steric hindrance. For the purpose of this guide, we will consider the most stable trans, trans isomer.

Diagram 1: Molecular Structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Caption: 2D representation of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane are discussed below.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex in the aliphatic region due to the numerous, and often overlapping, signals from the two cyclohexane rings.

Experimental Protocol Considerations:

For acquiring a high-quality ¹H NMR spectrum, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1][2] The choice of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[1][2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for the complex multiplets expected from the cyclohexane protons.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.3 | s | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom, appearing as a sharp singlet.[3][4] |

| ~3.2 | m | 1H | -CH-O- | The proton on the carbon bearing the methoxy group is significantly deshielded by the electronegative oxygen. It will appear as a multiplet due to coupling with neighboring protons. |

| ~0.9 - 2.0 | m | ~24H | Cyclohexyl and propyl -CH₂- and -CH- | The numerous protons on the two cyclohexane rings and the propyl chain will produce a complex series of overlapping multiplets in the upfield region, characteristic of saturated aliphatic systems.[5][6][7] |

| ~0.85 | t | 3H | Propyl -CH₃ | The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene group. |

Diagram 2: ¹H NMR Workflow

Caption: Plausible fragmentation pathways in EI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol Considerations:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to obtain the spectrum.

Predicted IR Spectrum Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2850-2960 | C-H stretch | Alkane (cyclohexyl and propyl) | Strong, sharp absorptions characteristic of sp³ C-H bonds are expected. [8]This is a feature of most organic molecules containing saturated hydrocarbon portions. [8] |

| 1450-1470 | C-H bend | Alkane | Methylene scissoring vibrations will be present. |

| 1050-1150 | C-O stretch | Ether | A strong, characteristic absorption for the C-O single bond stretch is expected in this region. [3][4]However, other absorptions can also occur in this "fingerprint" region, making definitive assignment challenging without comparison to a reference spectrum. [3][4] |

The IR spectrum of this molecule is expected to be relatively simple, dominated by the absorptions of the alkane and ether functional groups. The absence of strong absorptions in other regions (e.g., no O-H stretch around 3300 cm⁻¹, no C=O stretch around 1700 cm⁻¹) would be a key indicator of the molecule's purity and the absence of other functional groups.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane. The predicted NMR, MS, and IR data presented herein are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Researchers working on the synthesis and characterization of this molecule can use this guide as a foundational reference for interpreting their experimental results. The combination of these three spectroscopic techniques will be essential for the unambiguous structural confirmation and purity assessment of this novel compound.

References

-

PubChem. 1-Methoxy-4-methylcyclohexane. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxy-4-(4-methoxycyclohexyl)cyclohexane. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. National Center for Biotechnology Information. [Link]

-

LookChem. 1-Methoxy-4-methylcyclohexane. [Link]

-

PubChem. 1-Methoxy-1-methyl-4-propylcyclohexane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

-

JoVE. Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

-

NIST. Benzene, 1-methoxy-4-methyl-. National Institute of Standards and Technology. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Bicyclohexyl. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. [Link]

-

ResearchGate. Comparison of ¹H NMR spectra of the bicyclohexyl–dinitro molecule. [Link]

-

ResearchGate. Methoxy group conformation effects on 13C NMR parameters. [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. 13.10: Uses of ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane. [Link]

-

NIST. 1,1'-Bicyclohexyl. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

Sources

- 1. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. Bicyclohexyl | C12H22 | CID 7094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in the Synthesis of High-Performance Liquid Crystals: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane, a key precursor in the development of advanced liquid crystal materials. We will dissect its molecular architecture, elucidate a comprehensive synthetic pathway, and critically analyze its transformation into high-performance liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical principles and actionable experimental protocols.

Introduction: The Unseen Architect of Modern Displays

The relentless pursuit of higher resolution, faster response times, and greater energy efficiency in display technologies is fundamentally a story of molecular engineering. At the heart of this innovation lies the design and synthesis of novel liquid crystal (LC) materials. 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane emerges as a pivotal, yet often overlooked, precursor in this field. Its unique structural features—a rigid bicyclohexane core, a flexible propyl tail, and a strategically placed methoxy group—make it an ideal starting point for crafting calamitic (rod-shaped) liquid crystals with tailored properties.

The bicyclohexane moiety provides a desirable combination of low viscosity and high clearing points in the final liquid crystal mixtures, contributing to faster switching speeds and a broad operational temperature range. The trans,trans stereoisomer is particularly crucial for maintaining the linear molecular shape essential for the formation of stable nematic and smectic mesophases. This guide will illuminate the journey of this precursor from a simple organic molecule to a critical component in the intricate tapestry of liquid crystal displays.

Physicochemical Properties of the Precursor

A thorough understanding of the physical and chemical characteristics of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | |

| Molecular Weight | 238.41 g/mol | |

| Boiling Point | 294.8 °C | |

| Melting Point | ~10 °C | |

| Appearance | Colorless liquid or low-melting solid | [Various Suppliers] |

| Stereochemistry | Primarily the trans,trans isomer is used for LC applications | [Inherent to LC design] |

Synthetic Pathways: From Biphenyl to the Methoxy Precursor

The synthesis of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane is a multi-step process that demands careful control over reaction conditions to ensure the desired stereochemistry and purity. The following is a representative and robust synthetic route.

Synthesis of the Alcohol Intermediate: 4-(4'-propylcyclohexyl)cyclohexanol

A plausible synthetic route to the key alcohol intermediate, 4-(4'-propylcyclohexyl)cyclohexanol, starts from the readily available biphenyl and involves a series of well-established organic transformations[1].

Experimental Protocol:

-

Friedel-Crafts Acylation: Biphenyl is subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride or anhydride to introduce a carbonyl group.[1]

-

Friedel-Crafts Alkylation: The resulting ketone undergoes a Friedel-Crafts alkylation with an olefin to introduce the propyl group.[1]

-

Reduction: The ketone is then reduced to a methylene group.[1]

-

Oxidation and Acidification: The substituted biphenyl is oxidized and subsequently acidified to yield a phenol.[1]

-

Catalytic Hydrogenation: The phenolic compound is catalytically hydrogenated to produce the target 4-(4'-propylcyclohexyl)cyclohexanol.[1]

Williamson Ether Synthesis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

The Williamson ether synthesis is a classic and efficient method for the preparation of ethers from an alcohol and an alkyl halide.[2][3][4][5][6]

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4'-propylcyclohexyl)cyclohexanol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

-

Alkylation: To the stirred suspension of the alkoxide, add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-